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molecular formula C13H11NO4 B1605260 o-(p-Nitrophenoxy)anisole CAS No. 32795-85-0

o-(p-Nitrophenoxy)anisole

Cat. No. B1605260
M. Wt: 245.23 g/mol
InChI Key: OOSBNKMKKNIQAN-UHFFFAOYSA-N
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Patent
US07030112B2

Procedure details

Compound 430A (7.34 g, 100%) was prepared from 1-fluoro-4-nitro-benzene (4.23 g, 30.0 mmol) and 2-methoxy-phenol (3.72 g, 30.0 mmol) by a route analogous to that used for the preparation of compound 429B. It is a bright yellow solid.
Quantity
4.23 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[OH:19].[N+](C1C=CC(OC2C=CC=CC=2)=CN=1)([O-])=O>>[CH3:11][O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[O:19][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
4.23 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
3.72 g
Type
reactant
Smiles
COC1=C(C=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=C(C=C1)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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